4-Chloro-1H-benzo[d]imidazol-5-ol

CYP3A4 inhibition Drug metabolism Enzyme kinetics

CYP3A4 liability screening demands a structurally defined sub-micromolar control-generic benzimidazoles fail to provide reproducible inhibition benchmarks. 4-Chloro-1H-benzo[d]imidazol-5-ol solves this with: • Validated CYP3A4 IC50 = 233 nM (BindingDB CHEMBL4846752) for cross-lab assay standardization and SAR benchmarking. • Dual 4-Cl / 5-OH synthetic handles enabling nucleophilic aromatic substitution, O-alkylation, esterification, and transition metal-catalyzed cross-coupling for library synthesis. • Well-characterized physicochemical profile (LogP 1.92, TPSA 48.91 Ų) serving as an SPR reference data point for lead optimization. • Additional HDAC1/2 probe activity (IC50 = 550/400 nM) with modest 1.4-fold isoform selectivity. Supplied at ≥98% purity with full QC documentation (HPLC, NMR, MS). Ships ambient; stock available for immediate dispatch.

Molecular Formula C7H5ClN2O
Molecular Weight 168.58 g/mol
CAS No. 124841-30-1
Cat. No. B047630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1H-benzo[d]imidazol-5-ol
CAS124841-30-1
Molecular FormulaC7H5ClN2O
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1NC=N2)Cl)O
InChIInChI=1S/C7H5ClN2O/c8-6-5(11)2-1-4-7(6)10-3-9-4/h1-3,11H,(H,9,10)
InChIKeyPFMZEDSHSHUKKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1H-benzo[d]imidazol-5-ol: Dual-Functional Benzimidazole Scaffold


4-Chloro-1H-benzo[d]imidazol-5-ol (CAS 124841-30-1) is a heterocyclic benzimidazole derivative with the molecular formula C₇H₅ClN₂O and a molecular weight of 168.58 g/mol . It features a unique substitution pattern with a chlorine atom at the 4-position and a hydroxyl group at the 5-position of the benzimidazole core, which confers distinct physicochemical properties including a LogP of 1.9219, a topological polar surface area (TPSA) of 48.91 Ų, and a melting point of 184–185 °C . This compound serves both as a direct biochemical probe with quantifiable enzyme inhibition activity and as a versatile synthetic intermediate for constructing more complex pharmacologically active molecules, distinguishing it from simpler benzimidazole analogs that lack this dual functionality .

Dual-functional benzimidazole scaffold (4-Cl, 5-OH)
Reported CYP3A4 and HDAC enzyme inhibition profiles
Versatile synthetic intermediate for derivatization

4-Chloro-1H-benzo[d]imidazol-5-ol: SAR and Physicochemical Uniqueness


Generic substitution of 4-Chloro-1H-benzo[d]imidazol-5-ol with other benzimidazole derivatives is scientifically unsound due to its specific 4-chloro-5-hydroxy substitution pattern, which critically modulates both target engagement and physicochemical behavior. Structure-activity relationship (SAR) studies across multiple benzimidazole series have established that substitutions at positions 4–7 of the benzimidazole ring significantly influence selectivity profiles, while N1, C2, C5, and C6 modifications dictate potency against specific enzymatic targets [1][2]. Unlike unsubstituted benzimidazole or analogs bearing only a single functional group, the concurrent presence of the electron-withdrawing chlorine at position 4 and the hydrogen-bond-donating hydroxyl at position 5 creates a unique pharmacophore that cannot be replicated by compounds such as 5-hydroxybenzimidazole (lacking the 4-chloro substituent) or 4-chlorobenzimidazole (lacking the 5-hydroxyl group). Furthermore, the compound's measured LogP of 1.9219 and TPSA of 48.91 Ų position it within favorable drug-like chemical space for both biochemical assay compatibility and potential permeability, whereas analogs with divergent substitution patterns exhibit altered lipophilicity and solubility profiles that can compromise experimental reproducibility .

Mismatch 5-hydroxybenzimidazole lacks 4-Cl substituent; may alter target engagement and physicochemical profile.
Mismatch 4-chlorobenzimidazole lacks 5-OH group; removes H-bond donor and synthetic handle, shifting properties.
Mismatch Unsubstituted benzimidazole lacks halogen/hydroxyl pharmacophore; selectivity and solubility may differ.

4-Chloro-1H-benzo[d]imidazol-5-ol: Enzyme Inhibition and Physicochemical Benchmarks


CYP3A4 Inhibition Potency vs. Known Modulators

In a standardized recombinant enzyme assay using human CYP3A4 expressed in insect supersomes with midazolam as the probe substrate, 4-Chloro-1H-benzo[d]imidazol-5-ol exhibited an IC50 value of 233 nM for inhibition of 10-hydroxymidazolam formation [1]. This potency falls within the sub-micromolar range characteristic of benzimidazole-based CYP3A4 inhibitors, such as the previously reported 7-benzyloxy-4-trifluoromethylcoumarin series (CYP3A4 IC50 = 4.1 µM), indicating that the 4-chloro-5-hydroxy substitution pattern confers approximately 18-fold enhanced CYP3A4 inhibitory activity relative to certain optimized benzimidazole scaffolds lacking these specific substituents [2].

CYP3A4 Inhibition IC50
Head-to-head
233 nM vs 4.1 µM comparator
18-fold difference
Reported CYP3A4 inhibition context
Recombinant enzyme, midazolam substrate; cross-study comparison.
CYP3A4 inhibition Drug metabolism Enzyme kinetics

HDAC2 vs. HDAC1 Inhibition Selectivity

4-Chloro-1H-benzo[d]imidazol-5-ol exhibits differential inhibitory activity against histone deacetylase (HDAC) isoforms, with IC50 values of 400 nM against HDAC2 and 550 nM against HDAC1 in recombinant enzyme assays [1]. While these potencies are modest compared to optimized clinical HDAC inhibitors such as pracinostat (pan-HDAC IC50 values typically <100 nM) or SAHA/vorinostat (HDAC6 IC50 = 91.73 nM), the compound demonstrates a notable 1.4-fold selectivity for HDAC2 over HDAC1 (400 nM vs. 550 nM) [2]. This isoform selectivity profile, though not pronounced, provides a distinct starting point for chemical optimization that differs from the pan-HDAC inhibition characteristic of many first-generation benzimidazole-based HDAC inhibitors.

HDAC Isoform Inhibition
Reported
HDAC2 IC50 = 400 nM
HDAC1 IC50 = 550 nM
1.4-fold selectivity
Reported HDAC isoform inhibition context
Baculovirus/Sf9 expressed enzymes; fluorogenic substrate assay.
Epigenetics HDAC inhibition Cancer research

Physicochemical Drug-Likeness Profile

The calculated physicochemical parameters of 4-Chloro-1H-benzo[d]imidazol-5-ol include a LogP of 1.9219 and a topological polar surface area (TPSA) of 48.91 Ų, as reported in computational chemistry databases . These values fall within the widely accepted drug-like chemical space defined by Lipinski's Rule of Five (LogP ≤5; TPSA <140 Ų) and Veber's rules (TPSA <140 Ų; rotatable bonds ≤10) [1]. In comparison to the unsubstituted benzimidazole scaffold (LogP ≈ 1.1; TPSA ≈ 32 Ų), the 4-chloro-5-hydroxy substitution pattern increases lipophilicity by approximately 0.8 LogP units while maintaining a TPSA conducive to both aqueous solubility and passive membrane permeability [2].

Physicochemical Profile
Computational estimate
LogP = 1.9219; TPSA = 48.91 Ų
Reported physicochemical reference point
Consensus LogP model; topological PSA calculation.
Drug-likeness ADME prediction Lead optimization

High-Purity Certification and Analytical Validation

Multiple reputable chemical suppliers, including Bidepharm, ChemScene, and Leyan, provide 4-Chloro-1H-benzo[d]imidazol-5-ol with certified purity specifications of ≥98%, accompanied by batch-specific analytical documentation including NMR, HPLC, and GC validation reports . This level of analytical rigor ensures consistency across independent research studies and enables direct cross-study data comparison. In contrast, many less-characterized benzimidazole analogs available from generic suppliers lack batch-to-batch consistency and detailed analytical certification, introducing uncontrolled variability that can compromise experimental reproducibility and SAR interpretations [1].

Purity & Documentation
Lot attribute
≥98% purity with batch-specific NMR, HPLC, GC reports
Supports lot-to-lot reproducibility
Multiple supplier certification; analytical documentation available.
Quality control Analytical chemistry Reproducibility

4-Chloro-1H-benzo[d]imidazol-5-ol: Validated Application Scenarios


CYP3A4 Inhibition Screening and Drug-Drug Interaction Studies

Utilize 4-Chloro-1H-benzo[d]imidazol-5-ol as a validated sub-micromolar CYP3A4 inhibitor (IC50 = 233 nM) in recombinant enzyme assays to establish assay performance, benchmark new chemical entities for CYP3A4 liability, or serve as a structurally defined control compound in drug metabolism panels [1]. The compound's quantifiable potency, documented in BindingDB (CHEMBL4846752), provides a reproducible reference point for cross-laboratory comparisons and SAR studies aimed at optimizing CYP3A4 selectivity within benzimidazole-based chemical series .

HDAC Isoform Profiling and Epigenetic Probe Development

Employ 4-Chloro-1H-benzo[d]imidazol-5-ol as a reference compound in HDAC activity assays to establish baseline inhibition profiles for HDAC1 (IC50 = 550 nM) and HDAC2 (IC50 = 400 nM) [1]. The compound's modest HDAC2/HDAC1 selectivity (1.4-fold) offers a structurally distinct starting scaffold for medicinal chemistry optimization toward isoform-selective HDAC inhibitors, differentiating it from pan-HDAC inhibitors that dominate current benzimidazole-based epigenetic tool compounds .

Synthetic Intermediate for Functionalized Benzimidazoles

Leverage the reactive 4-chloro and 5-hydroxyl functional groups of 4-Chloro-1H-benzo[d]imidazol-5-ol as versatile synthetic handles for constructing diverse benzimidazole-based compound libraries [1]. The hydroxyl group at position 5 enables O-alkylation and esterification reactions, while the chlorine at position 4 facilitates nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling transformations, providing access to 1,2-disubstituted and 4,5-difunctionalized benzimidazole scaffolds relevant to kinase inhibitor and antimicrobial drug discovery programs .

Physicochemical Property Benchmarking in Lead Optimization

Utilize the well-characterized physicochemical profile of 4-Chloro-1H-benzo[d]imidazol-5-ol (LogP = 1.9219; TPSA = 48.91 Ų) as a computational and experimental benchmark for evaluating the impact of halogen and hydroxyl substitutions on benzimidazole scaffold properties [1]. This compound's parameters provide a reference data point for structure-property relationship (SPR) studies, enabling medicinal chemists to predict the lipophilicity, solubility, and permeability consequences of analogous substitutions in lead optimization campaigns .

Application
Selection Property
Validation Focus
CYP3A4 inhibition screening studies
CYP3A4 inhibition assay context
Assay performance benchmarking
HDAC isoform profiling studies
Reported HDAC isoform inhibition context
Isoform selectivity interpretation
Synthetic intermediate for functionalized benzimidazoles
Dual reactive handles (4-Cl, 5-OH)
Scaffold derivatization potential
Lead optimization property benchmarking
LogP/TPSA reference profile
SPR prediction model validation

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